5,5'-DI(4-Biphenylyl)-2,2'-bithiophene synthesis pathway
5,5'-DI(4-Biphenylyl)-2,2'-bithiophene synthesis pathway
An In-depth Technical Guide to the Synthesis of 5,5'-DI(4-Biphenylyl)-2,2'-bithiophene
Abstract
5,5'-Di(4-biphenylyl)-2,2'-bithiophene, also known as BP2T or PPTTPP, is a π-conjugated organic semiconductor that has garnered significant interest for its applications in organic electronics.[1][2] Its rigid, planar structure and extended conjugation length contribute to favorable charge transport properties, making it a key building block for high-performance organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells.[1][3][4][5] This technical guide provides a comprehensive overview of the predominant synthetic pathway to 5,5'-di(4-biphenylyl)-2,2'-bithiophene, focusing on the widely adopted Suzuki-Miyaura cross-coupling reaction. We will dissect the synthesis of key precursors, delve into the mechanistic underpinnings of the core coupling reaction, and provide detailed, field-proven experimental protocols suitable for researchers and scientists in materials chemistry and drug development.
Introduction to 5,5'-Di(4-biphenylyl)-2,2'-bithiophene (BP2T)
Molecular Structure and Physicochemical Properties
BP2T is a symmetrical molecule featuring a central 2,2'-bithiophene core functionalized at the 5 and 5' positions with 4-biphenylyl (or 4-phenylphenyl) groups. This structure imparts significant thermal and chemical stability, as well as distinct optoelectronic properties.
| Property | Value | Reference |
| CAS Number | 175850-28-9 | [4] |
| Molecular Formula | C₃₂H₂₂S₂ | [4] |
| Molecular Weight | 470.65 g/mol | [4] |
| Appearance | Solid Powder | [3] |
| Melting Point | 368-374 °C | [4] |
| Semiconductor Type | p-Type | [4] |
Significance in Organic Electronics
The performance of organic electronic devices is intrinsically linked to the molecular structure and solid-state packing of the active semiconductor material. BP2T's elongated, rigid structure promotes strong intermolecular π-π stacking in thin films, which is essential for efficient charge carrier transport.[6] Its high charge mobility has been demonstrated in OFETs, and its photoluminescent properties make it a candidate for use in OLEDs.[1][3] The synthesis of high-purity BP2T is therefore a critical step in the development of next-generation flexible and lightweight electronic devices.[4]
Retrosynthetic Analysis and Strategic Pathway
The synthesis of BP2T is most effectively approached through a convergent strategy involving the formation of carbon-carbon bonds between a central bithiophene unit and two terminal biphenyl units. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the most robust and widely employed method for this transformation due to its high functional group tolerance, mild reaction conditions, and the relative stability and low toxicity of its organoboron reagents compared to alternatives like organostannanes (used in Stille coupling).[7][8]
The retrosynthetic analysis breaks down the target molecule at the two C-C bonds connecting the thiophene and phenyl rings. This identifies two key precursors: a doubly-halogenated bithiophene core and a functionalized biphenyl group suitable for coupling.
This strategy involves two primary stages:
-
Synthesis of Precursors : The preparation of 5,5'-dibromo-2,2'-bithiophene and 4-biphenylboronic acid.
-
Core Coupling Reaction : The palladium-catalyzed Suzuki-Miyaura coupling of the two precursors to yield the final product.
Synthesis of Key Precursors
Precursor 1: 5,5'-Dibromo-2,2'-bithiophene
The synthesis of 5,5'-dibromo-2,2'-bithiophene is achieved through the direct bromination of commercially available 2,2'-bithiophene. This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich thiophene rings are attacked by an electrophilic bromine source.
Causality of Experimental Choices:
-
Reagent : N-Bromosuccinimide (NBS) is the preferred brominating agent. It is a solid, making it easier to handle than liquid bromine, and it provides a slow, controlled release of electrophilic bromine, which helps to prevent over-bromination and improves selectivity for the desired 5,5'-disubstituted product.
-
Solvent : A mixture of chloroform and acetic acid is commonly used.[9] Chloroform dissolves the starting material, while acetic acid facilitates the reaction and helps to polarize the N-Br bond in NBS, increasing its electrophilicity.
Experimental Protocol: Bromination of 2,2'-Bithiophene [9]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,2'-bithiophene (1 equivalent) in a 1:1 (v/v) mixture of chloroform and acetic acid.
-
Reagent Addition : Add N-Bromosuccinimide (NBS) (2.0 equivalents) to the solution portion-wise.
-
Reaction Conditions : Heat the mixture to 70 °C and stir for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash with a saturated aqueous sodium carbonate solution to neutralize the acetic acid.
-
Extraction & Purification : Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Product : The resulting solid is washed with a cold solvent like acetone to remove residual impurities, yielding pure 5,5'-dibromo-2,2'-bithiophene as a light yellow solid.
| Parameter | Value |
| Starting Material | 2,2'-Bithiophene |
| Reagent | N-Bromosuccinimide (NBS) |
| Stoichiometry | 1 : 2.0 (Bithiophene : NBS) |
| Temperature | 70 °C |
| Reaction Time | 4 hours |
| Typical Yield | >95% |
The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9]
Precursor 2: 4-Biphenylboronic Acid
While 4-biphenylboronic acid is commercially available from numerous suppliers, its synthesis in the lab is instructive.[10][11] The most common route involves the formation of a Grignard reagent from 4-bromobiphenyl, followed by quenching with a trialkyl borate.
Causality of Experimental Choices:
-
Grignard Formation : 4-bromobiphenyl reacts with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form 4-biphenylmagnesium bromide.[12] The ether solvent is critical as it coordinates to the magnesium center, stabilizing the Grignard reagent.[13] The reaction must be conducted under strictly anhydrous conditions, as any trace of water will protonate and destroy the highly basic Grignard reagent.[12]
-
Borylation : The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate). This reaction must be performed at low temperatures (e.g., -78 °C) to prevent over-addition of the Grignard reagent to the borate ester.
-
Hydrolysis : Acidic workup hydrolyzes the resulting boronate ester to yield the final 4-biphenylboronic acid.
Experimental Protocol: Synthesis via Grignard Reaction
-
Grignard Formation : Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen). Add a solution of 4-bromobiphenyl in anhydrous THF dropwise to initiate the reaction. Reflux the mixture until all the magnesium has been consumed.
-
Borylation : Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the low temperature.
-
Workup and Hydrolysis : After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous HCl. This hydrolyzes the intermediate and protonates the product.
-
Extraction & Purification : Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by recrystallization to afford pure 4-biphenylboronic acid.
The Core Suzuki-Miyaura Cross-Coupling Reaction
This step constitutes the final C-C bond formation to assemble the target molecule. It involves the palladium-catalyzed reaction between 5,5'-dibromo-2,2'-bithiophene and two equivalents of 4-biphenylboronic acid.
Mechanistic Principles
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[14][15]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 5,5'-dibromo-2,2'-bithiophene, forming a Pd(II) intermediate.
-
Transmetalation : The base (e.g., Na₂CO₃) activates the 4-biphenylboronic acid, forming a more nucleophilic boronate species. This species then transfers the biphenyl group to the palladium center, displacing the bromide ligand.
-
Reductive Elimination : The two organic groups (bithiophene and biphenyl) on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Detailed Experimental Protocol
-
Reaction Setup : To a Schlenk flask, add 5,5'-dibromo-2,2'-bithiophene (1.0 eq.), 4-biphenylboronic acid (2.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 2-5 mol%).
-
Solvent and Base Addition : Add a degassed solvent mixture, commonly toluene and water, or a mixture of toluene, ethanol, and water. Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (at least 4.0 eq.).
-
Reaction Conditions : Purge the flask with an inert gas (Argon) for 15-20 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup : Cool the reaction to room temperature and add water. Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and remove the solvent under reduced pressure. The crude solid product is often highly insoluble and can be purified by washing with hot solvents like ethanol and acetone, followed by recrystallization from a high-boiling solvent such as dichlorobenzene or by sublimation.
Data Summary & Characterization
| Parameter | Description |
| Catalyst | Pd(PPh₃)₄ or similar Pd(0) complex |
| Base | Na₂CO₃ or K₂CO₃ |
| Solvent | Toluene/Water or Toluene/Ethanol/Water |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
The final product, 5,5'-di(4-biphenylyl)-2,2'-bithiophene, should be characterized to confirm its identity and purity. Due to its low solubility, high-temperature or solid-state NMR may be required. Other essential characterization techniques include mass spectrometry and elemental analysis.
Alternative Synthetic Routes: The Stille Coupling
An important alternative to the Suzuki coupling is the Stille cross-coupling reaction.[3][7][16] This pathway also uses a palladium catalyst but couples the 5,5'-dibromo-2,2'-bithiophene with an organotin reagent, such as 4-biphenyltributylstannane.
Key Features:
-
Mechanism : The catalytic cycle is very similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[16][17]
-
Advantages : Stille reactions are often tolerant of a wide array of functional groups and can be run under neutral, anhydrous conditions, which can be advantageous for sensitive substrates.[7][18]
-
Disadvantages : The primary drawback is the toxicity of the organotin reagents and the difficulty in removing stoichiometric tin byproducts from the final product, which can be detrimental to device performance in electronic applications.
Conclusion
The synthesis of 5,5'-di(4-biphenylyl)-2,2'-bithiophene is a well-established process that is crucial for advancing the field of organic electronics. The Suzuki-Miyaura cross-coupling reaction represents the most efficient, reliable, and environmentally conscious pathway to this important material. By carefully controlling the synthesis of the key precursors—5,5'-dibromo-2,2'-bithiophene and 4-biphenylboronic acid—and optimizing the conditions of the final coupling step, researchers can reliably produce high-purity BP2T. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and subsequent application of this high-performance organic semiconductor.
References
-
Surface Morphology Properties of the 5,5′-Di(4-biphenylyl)-2,2′-bithiophene (PPTTPP) Nanofiber Film and Calculations of the Optical Parameters of the PPTTPP Nanofiber Optoelectronic Devices . ResearchGate. [Link]
-
4-biphenylboronic acid - 5122-94-1 - Structure, Synthesis, Properties . ChemSrc. [Link]
-
Size-dependent cathodoluminescence properties of 5,5′-di(4-biphenylyl)-2,2′-bithiophene nanocrystals . Journal of Materials Chemistry C. [Link]
-
Supplementary Information Size-dependent cathodoluminescence properties of 5,5′-di(4-biphenylyl)-2,2'- bithiophene nanocrystal . The Royal Society of Chemistry. [Link]
-
The Stille Reaction . Organic Syntheses. [Link]
-
Synthesis of 4-methylbiphenyl (4-MBP) from phenylboronic acid and 1-bromo-4-methylbenzene by the Suzuki–Miyaura cross-coupling process . ResearchGate. [Link]
-
Synthesis and self-assembly of 5,5′-bis(phenylethynyl)-2,2′-bithiophene-based bolapolyphiles in triangular and square LC honeycombs . ResearchGate. [Link]
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Source Document]
-
5,5'-Dibromo-2,2'-bithiophene . PubChem. [Link]
-
Schematics of the synthesis of 2,5-Di-4-biphenyl-thiophene (PPTPP) . ResearchGate. [Link]
-
Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives . MDPI. [Link]
-
4-Biphenylboronic acid . Fine Synthesis. [Link]
-
Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives . National Institutes of Health (NIH). [Link]
-
Single Crystals of 5,5′-Bis(4′-methoxybiphenyl-4-yl)-2,2′-bithiophene for Organic Laser Media . ResearchGate. [Link]
- Process for producing phenylboronic acids and triphenylboroxines.
-
2,2'-Bithiophene . Wikipedia. [Link]
-
Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers . Wiley-VCH. [Link]
-
Reactions of Alkyl Halides: Grignard Reagents . Fundamentals of Organic Chemistry. [Link]
-
Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents . National Institutes of Health (NIH). [Link]
-
Preparation and Characterization of 5,5′‐Bis(4′‐Cyanobiphenyl‐4‐Yl)‐2,2′‐Bithiophene Nanocrystals Using an Ionic Liquid . ResearchGate. [Link]
-
The Mechanisms of the Stille Reaction . University of Windsor. [Link]
-
GRIGNARD REACTION WITH ACETYLENE IN THF . ResearchGate. [Link]
-
Development of Chemoselective Suzuki‑Miyaura Coupling Reactions . Kochi University of Technology. [Link]
-
5,5′-Bis-(alkylpyridinyl)-2,2′-bithiophenes: Synthesis, liquid crystalline behaviour and charge transport . ResearchGate. [Link]
-
A Simple and Efficient Synthesis of Substituted 2,2′-Bithiophene and 2,2′:5′,2″-Terthiophene . ACS Publications. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner . MDPI. [Link]
-
Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction . ResearchGate. [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates . ACS Publications. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . MDPI. [Link]
-
A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes . Nature. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. 5,5′-二(4-联苯基)-2,2′-联噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Size-dependent cathodoluminescence properties of 5,5′-di(4-biphenylyl)-2,2′-bithiophene nanocrystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. 5,5'-Dibromo-2,2'-bithiophene | 4805-22-5 [chemicalbook.com]
- 10. 4 -biphenylboronic acid - 5122-94-1 - Structure, Synthesis, Properties [organoborons.com]
- 11. Fine Synthesis [finesynthesis.lt]
- 12. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 13. 格氏试剂 [sigmaaldrich.com]
- 14. kochi-tech.ac.jp [kochi-tech.ac.jp]
- 15. mdpi.com [mdpi.com]
- 16. uwindsor.ca [uwindsor.ca]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. pdf.benchchem.com [pdf.benchchem.com]
